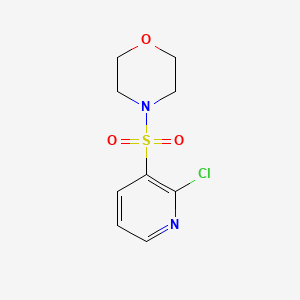

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chloropyridin-3-yl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-9-8(2-1-3-11-9)16(13,14)12-4-6-15-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOYJCWIMIBSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484539 | |

| Record name | 4-(2-Chloropyridine-3-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60597-72-0 | |

| Record name | 4-[(2-Chloro-3-pyridinyl)sulfonyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60597-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloropyridine-3-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic methodologies for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine, a compound of interest for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a morpholine ring linked via a sulfonamide bridge to a 2-chloropyridine moiety. The core structure consists of a saturated morpholine ring, which is recognized as a valuable pharmacophore in drug design due to its favorable pharmacokinetic properties.[1][2] This is attached to a sulfonyl group at the 3-position of a pyridine ring, which is substituted with a chlorine atom at the 2-position.

The molecular formula for this compound is C9H11ClN2O3S.[3][4] Its structure combines the features of a substituted pyridine, a sulfonamide, and a morpholine, making it a subject of interest for exploring potential biological activities.

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 60597-72-0 | [3][4] |

| Molecular Formula | C9H11ClN2O3S | [3][4] |

| Molecular Weight | 262.71 g/mol | [3][4] |

| Synonyms | 4-[(2-Chloropyridin-3-yl)sulphonyl]morpholine | [4] |

Plausible Synthetic Routes and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a logical synthetic pathway can be proposed based on established chemical reactions for analogous compounds. The formation of sulfonamides from sulfonyl chlorides and amines is a standard and robust reaction in organic synthesis.

A probable and efficient method involves the reaction of 2-chloropyridine-3-sulfonyl chloride with morpholine. This type of nucleophilic substitution reaction is a common strategy for creating sulfonamide linkages.

This protocol outlines a plausible method for the synthesis of the title compound.

Objective: To synthesize this compound from 2-chloropyridine-3-sulfonyl chloride and morpholine.

Materials:

-

2-chloropyridine-3-sulfonyl chloride

-

Morpholine

-

A suitable organic base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine)

-

An inert aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Purification apparatus (e.g., column chromatography system with silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in an appropriate volume of dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base and Nucleophile: To the stirred solution, add triethylamine (1.2 equivalents). Subsequently, add morpholine (1.1 equivalents) dropwise at a controlled temperature, typically 0 °C, to manage any exothermic reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a period of 4 to 12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizations

The following diagram illustrates the two-dimensional chemical structure of the molecule.

References

Technical Guide: 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine (CAS 6057-72-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. This guide provides a comprehensive overview based on the known properties of its constituent chemical moieties and general principles of medicinal chemistry. All experimental values and protocols should be considered predictive and require experimental validation.

Introduction

This compound is a heterocyclic compound featuring a 2-chloropyridine ring linked to a morpholine moiety via a sulfonyl group. The presence of these distinct structural motifs suggests potential for diverse biological activities, making it a compound of interest in medicinal chemistry and drug discovery. The morpholine ring is a well-established pharmacophore known to improve the pharmacokinetic profiles of drug candidates, while the chloropyridine group can participate in various molecular interactions with biological targets. This document aims to provide a technical overview of its expected properties, synthesis, and potential biological relevance.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 60597-72-0 | [1][2] |

| Molecular Formula | C₉H₁₁ClN₂O₃S | [2] |

| Molecular Weight | 262.71 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-[(2-Chloropyridin-3-yl)sulphonyl]morpholine | [1] |

| Predicted Melting Point | Data not available | N/A |

| Predicted Boiling Point | Data not available | N/A |

| Predicted Solubility | Expected to have moderate solubility in organic solvents like DMSO and DMF. Solubility in aqueous solutions may be limited. | N/A |

| Predicted LogP | Moderately lipophilic, a characteristic often suitable for drug-like molecules. | [3] |

Synthesis and Characterization

A definitive, detailed experimental protocol for the synthesis of this compound is not published. However, a general synthetic route can be proposed based on standard organic chemistry reactions.

Proposed Synthesis

The most probable synthetic route involves the reaction of 2-chloropyridine-3-sulfonyl chloride with morpholine in the presence of a base.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the chemical structure.

-

¹H NMR: The spectrum would likely show signals for the three protons on the pyridine ring and the eight protons on the morpholine ring. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing effects of the chlorine and sulfonyl groups. The morpholine protons would likely appear as two multiplets corresponding to the CH₂ groups adjacent to the oxygen and nitrogen atoms.

-

¹³C NMR: The spectrum is expected to show nine distinct carbon signals. The carbons of the pyridine ring will be in the aromatic region, with their chemical shifts affected by the substituents. The two distinct carbons of the morpholine ring will appear in the aliphatic region.

-

IR Spectroscopy: Characteristic peaks would be expected for the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹), C-N stretching of the morpholine ring, and C-Cl stretching of the chloropyridine moiety.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (262.71 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

Potential Biological Activity and Applications

The biological activity of this compound has not been specifically reported. However, the structural components suggest potential therapeutic applications.

-

Anticancer Activity: Sulfonamide-containing compounds are known to exhibit anticancer properties.[4] The morpholine moiety is also present in several anticancer agents. Therefore, this compound could be a candidate for screening in various cancer cell lines.

-

Antibacterial Activity: Heterocyclic compounds, including those with pyridine and morpholine rings, have been investigated for their antibacterial properties.[5]

Proposed In Vitro Screening Protocols

For researchers interested in evaluating the biological potential of this compound, the following standard in vitro assays are recommended.

Experimental Workflow: In Vitro Anticancer Screening

Caption: A general workflow for the in vitro screening of potential anticancer compounds.[6][7]

Experimental Workflow: Antibacterial Screening

Caption: A standard workflow for evaluating the antibacterial activity of a novel compound.[8][9]

Conclusion

This compound represents an under-explored molecule with potential for biological activity based on its structural features. The lack of available experimental data necessitates that any research on this compound begins with fundamental synthesis, purification, and characterization. The predictive information and general protocols provided in this guide offer a starting point for researchers and drug development professionals to initiate their investigations into the properties and potential applications of this compound. All findings should be rigorously validated through experimentation.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnrjournal.com [pnrjournal.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Spectral Analysis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for the compound 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. Due to the limited availability of published spectra for this specific molecule, this guide presents predicted data based on the analysis of its constituent functional groups: the 2-chloropyridine ring and the N-sulfonylmorpholine moiety. This approach offers a robust framework for the characterization and identification of this compound and its analogs in a research and development setting.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₁ClN₂O₃S Molecular Weight: 262.71 g/mol CAS Number: 60597-72-0

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical values for 2-chloropyridines and N-sulfonylmorpholine derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Pyridine H-4 | 7.8 - 8.2 | dd | ~7-8, ~4-5 | |

| Pyridine H-5 | 7.3 - 7.6 | dd | ~7-8, ~4-5 | |

| Pyridine H-6 | 8.4 - 8.7 | dd | ~4-5, ~1-2 | |

| Morpholine H-2, H-6 | 3.7 - 4.0 | t | ~4-5 | Protons adjacent to the oxygen atom. |

| Morpholine H-3, H-5 | 3.1 - 3.4 | t | ~4-5 | Protons adjacent to the nitrogen atom. |

Predicted spectra are referenced to a standard solvent, typically CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine C-2 | 150 - 155 | Carbon bearing the chlorine atom. |

| Pyridine C-3 | 135 - 140 | Carbon attached to the sulfonyl group. |

| Pyridine C-4 | 125 - 130 | |

| Pyridine C-5 | 120 - 125 | |

| Pyridine C-6 | 148 - 152 | |

| Morpholine C-2, C-6 | 65 - 70 | Carbons adjacent to the oxygen atom. |

| Morpholine C-3, C-5 | 45 - 50 | Carbons adjacent to the nitrogen atom. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Major Ions

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 263.0 | Molecular ion with a proton adduct. |

| [M+Na]⁺ | 285.0 | Molecular ion with a sodium adduct. |

| [M-SO₂-morpholine+H]⁺ | 114.0 | Fragment corresponding to the 2-chloropyridine moiety. |

| [Morpholine+H]⁺ | 88.1 | Fragment corresponding to the morpholine moiety. |

The presence of chlorine would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared Absorption Data

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Sulfonamide (S=O) | 1340 - 1320 and 1160 - 1140 | Strong | Asymmetric and symmetric stretching vibrations.[1][2] |

| C-N (Morpholine) | 1120 - 1080 | Medium | Stretching vibration. |

| C-O-C (Morpholine) | 1120 - 1080 | Strong | Ether linkage stretching.[3][4] |

| C-H (Aliphatic) | 2980 - 2850 | Medium | Stretching vibrations of the morpholine ring.[4] |

| C=C, C=N (Pyridine) | 1600 - 1450 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-Cl | 800 - 600 | Strong | Stretching vibration. |

Experimental Protocols

The following are general protocols for the acquisition of spectral data for a compound such as this compound.

A. NMR Data Acquisition (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and obtain sharp peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

B. Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

-

Instrument Setup:

-

Data Acquisition:

-

Introduce the sample solution into the ESI source.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

Data can be acquired in either positive or negative ion mode, though positive mode is more common for molecules with basic nitrogen atoms.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

-

Analyze the fragmentation pattern to confirm the structure.

-

C. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.[10][11]

-

Instrument Setup:

-

Ensure the ATR crystal is clean before sample placement.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).[2]

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. rsc.org [rsc.org]

- 2. znaturforsch.com [znaturforsch.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

Potential biological activity of morpholine-based pyridine sulfonamides

An In-Depth Technical Guide to the Potential Biological Activity of Morpholine-Based Pyridine Sulfonamides

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Morpholine-based pyridine sulfonamides represent a compelling class of compounds, integrating three distinct pharmacophores: the morpholine ring, the pyridine core, and the sulfonamide group. The morpholine moiety, a saturated heterocycle, is frequently incorporated to improve physicochemical properties such as aqueous solubility and metabolic stability, and to enhance brain permeability, making it a valuable component in CNS drug discovery.[1][2] The pyridine ring serves as a versatile aromatic core, amenable to diverse functionalization, while the sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of various metalloenzymes, and is known for forming strong hydrogen bonds with biological targets.[3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this hybrid chemical architecture, tailored for researchers and professionals in drug development.

General Synthesis Strategies

The synthesis of morpholine-based pyridine sulfonamides can be achieved through multi-step reaction sequences. A common approach involves the initial construction of a core scaffold, followed by the introduction of the morpholine and sulfonamide moieties. Key reactions often include nucleophilic aromatic substitution, condensation reactions, and modern coupling techniques like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.

For instance, the synthesis of 4-substituted pyridine-3-sulfonamides can be initiated from a 4-chloropyridine-3-sulfonamide precursor. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various "tail" fragments, which can be used to modulate selectivity for different enzyme isoforms.[4] Another approach involves the Claisen-Schmidt condensation to form chalcone intermediates, which can then be cyclized and functionalized to incorporate the desired heterocyclic systems.[3]

Below is a generalized workflow for the synthesis of these compounds.

Key Biological Activities and Therapeutic Potential

This class of compounds has demonstrated a broad spectrum of biological activities, with significant potential in oncology, pain management, and infectious diseases.

Carbonic Anhydrase Inhibition

A primary and extensively studied application of pyridine sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] Certain CA isoforms, particularly the membrane-associated hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, invasion, and resistance to therapy.[4]

Morpholine-based pyridine sulfonamides have been designed as potent and selective inhibitors of these tumor-associated CA isoforms. The sulfonamide group acts as the zinc-binding anchor within the enzyme's active site, while substitutions on the pyridine ring, often incorporating a morpholine "tail," are used to achieve isoform selectivity by interacting with distinct hydrophilic or lipophilic pockets in the active site.[4]

| Compound Class | Target Isoform | Activity (Kᵢ) | Selectivity Notes | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | Potent (vs. AAZ) | Compounds 1f, 1g, 1h, 1k more potent than acetazolamide (AAZ). | [6],[7] |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | 5.6 nM - 7329 nM | Compound 1k (Kᵢ = 5.6 nM) and 1f (Kᵢ = 6.6 nM) more potent than AAZ (Kᵢ = 12.1 nM). | [5] |

| 4-Substituted Pyridine-3-Sulfonamides | hCA IX | Reaching 137 nM | Up to 5.9-fold selectivity for hCA IX over hCA II. | [4] |

| 4-Substituted Pyridine-3-Sulfonamides | hCA XII | Reaching 91 nM | Up to 23.3-fold selectivity between hCA IX and hCA XII. | [4] |

The inhibitory activity against various CA isoforms is typically evaluated using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.

-

Enzyme Preparation: Recombinant human CA isoforms are purified and prepared to a specific concentration in a buffer solution (e.g., 10 mM HEPES, pH 7.5).

-

Inhibitor Preparation: The synthesized sulfonamide compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Assay Procedure: The assay is performed at a controlled temperature (e.g., 25°C). The enzyme solution is mixed with the inhibitor solution and incubated for a specific period (e.g., 15 minutes).

-

Reaction Initiation: This enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus.

-

Data Acquisition: The rate of the hydration reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., phenol red) and measuring the absorbance change over time.

-

Data Analysis: The initial rates of reaction are determined. IC₅₀ values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration. Ki values are then determined using the Cheng-Prusoff equation.[7]

Anticancer Activity

Beyond CA inhibition, morpholine-based pyridine sulfonamides have shown potential as direct anticancer agents through other mechanisms, such as tubulin polymerization inhibition. Tubulin is a critical component of the cytoskeleton involved in cell division, making it a validated target for antimitotic drugs.

A series of pyridine carbothioamides incorporating a sulfonamide pharmacophore were synthesized and evaluated as tubulin polymerization inhibitors. Certain compounds exhibited potent cytotoxicity against multiple cancer cell lines (A549, MCF-7, PC-3, HepG2), with activity surpassing that of reference drugs like colchicine and doxorubicin in some cases.[8] Molecular docking studies confirmed that these compounds bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest.[8]

| Compound | Cell Line | Cytotoxicity (IC₅₀) | Tubulin Polymerization (IC₅₀) | Reference |

| Sulfonamide-Pyridine Carbothioamide 3 | PC-3 | 1.2 - 9.1 µM range | 1.1 µM | [8] |

| Sulfonamide-Pyridine Carbothioamide 5 | PC-3 | 1.2 - 9.1 µM range | 1.4 µM | [8] |

| 4-Aryl-1H-1,2,3-triazol-1-yl derivative 12 | A549, HCT116, MCF7 | 15 - 22 µM | Not primarily CA-mediated | [4] |

-

Reagents: Tubulin ( >99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and test compounds.

-

Procedure: The assay is conducted in a 96-well plate format. A reaction mixture containing tubulin in polymerization buffer and GTP is prepared.

-

Compound Addition: The test compounds (dissolved in DMSO) are added to the wells at various concentrations. Control wells contain DMSO, a known inhibitor (e.g., colchicine), and a known promoter (e.g., paclitaxel).

-

Initiation and Monitoring: The plate is incubated at 37°C to initiate polymerization. The increase in absorbance (turbidity) at 340 nm is monitored over time using a microplate reader.

-

Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[8]

Naᵥ1.7 Inhibition for Pain Management

The voltage-gated sodium channel Naᵥ1.7 is a genetically validated target for the treatment of pain. The discovery of morpholine-based aryl sulfonamides as selective Naᵥ1.7 inhibitors highlights the potential of this chemical class in developing novel analgesics.[9] In this context, replacing a more basic piperidine ring with a weakly basic morpholine core initially reduced activity, but this was restored by optimizing the linker between the core and the aryl sulfonamide portion. This demonstrates the fine-tuning possible within this scaffold to achieve desired potency and selectivity.[9]

Antibacterial and Antiviral Activities

The sulfonamide functional group is historically significant for its antibacterial properties.[10] While one study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives found that sulfonamide derivatives had the weakest antibacterial effect in that specific series, other functionalized pyridine-based sulfonamides have shown promising antimicrobial and antiviral activities.[11][12] For example, novel pyridine-based benzothiazole and benzimidazole compounds incorporating sulfonamides were tested for their antiviral potency, with some showing an interesting inhibitory effect against Hsp90α, a chaperone protein exploited by many viruses for replication.[12]

| Compound | Target | Activity (IC₅₀) | Notes | Reference |

| 15d | Hsp90α | 4.48 µg/mL | More potent than acyclovir (4.78 µg/mL) | [12] |

| 15c | Hsp90α | 10.24 µg/mL | - | [12] |

Structure-Activity Relationships (SAR)

The diverse biological activities of morpholine-based pyridine sulfonamides are a direct result of the interplay between the three core components.

-

The Sulfonamide Group: This is the primary driver for activity against metalloenzymes like carbonic anhydrases, acting as a potent zinc-binding group.[3][4]

-

The Pyridine Ring: Its substitution pattern is critical for modulating potency and selectivity. For CA inhibitors, 4-substituted pyridine-3-sulfonamides allow for the installation of "tails" that can exploit unique features of different isoform active sites.[4]

-

The Morpholine Moiety: Often included as part of the "tail," it enhances the drug-like properties of the molecule. Its weak basicity and ability to form hydrogen bonds can improve solubility and the pharmacokinetic profile.[1][13] In some contexts, like the Naᵥ1.7 inhibitors, its lower basicity compared to piperidine is a key design element for optimizing activity.[9]

Conclusion

Morpholine-based pyridine sulfonamides are a versatile and promising class of compounds with a wide range of demonstrable biological activities. Their modular nature allows for systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The strong evidence for their roles as inhibitors of carbonic anhydrases and tubulin polymerization positions them as compelling candidates for the development of next-generation anticancer agents. Furthermore, their activity against targets like Naᵥ1.7 and various microbial proteins underscores their broader potential in pain management and infectious disease. Future research should continue to explore the vast chemical space around this scaffold to unlock its full therapeutic potential.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dovepress.com [dovepress.com]

- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

In Silico Prediction of Protein Targets for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a putative in silico workflow for identifying and characterizing potential protein targets of the novel small molecule, 4-((2-chloropyridin-3-yl)sulfonyl)morpholine. Due to the limited publicly available data on this specific compound, this document outlines a robust, multi-faceted computational strategy, integrating ligand-based and structure-based approaches to generate a high-confidence list of candidate targets. This guide also details hypothetical experimental protocols for subsequent validation and presents illustrative data in standardized formats. The methodologies and workflows described herein are intended to serve as a practical blueprint for researchers engaged in early-stage drug discovery and target deconvolution for novel chemical entities.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel chemical entities such as this compound, where the biological activity profile may be unknown, in silico target prediction methods offer a time- and cost-effective strategy to generate initial hypotheses.[1] These computational techniques leverage vast biological and chemical databases to predict potential protein-ligand interactions, thereby guiding subsequent experimental validation efforts.[2][3]

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known for its favorable pharmacokinetic properties and its role in molecular interactions with various biological targets, including kinases.[4][5] The presence of the chloropyridine sulfonyl group suggests potential interactions with a range of protein families. This guide outlines a systematic in silico approach to elucidate these potential interactions.

In Silico Target Prediction Workflow

A multi-pronged in silico approach, combining both ligand-based and structure-based methods, is proposed to increase the confidence in target prediction. The overall workflow is depicted in the diagram below.

References

- 1. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(2-Chloropyridin-3-yl)morpholine | 54231-44-6 | Benchchem [benchchem.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Predicted ADMET Profile of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. Due to the limited availability of direct experimental data for this specific molecule, this report leverages established in silico predictive models to forecast its pharmacokinetic and toxicological properties. This guide is intended to inform early-stage drug discovery and development decisions by providing a detailed, albeit predictive, ADMET assessment. The methodologies for key in vitro ADMET assays are also detailed to guide future experimental validation.

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's ADMET profile is critical for its progression from a hit to a viable clinical candidate. Early assessment of these properties can significantly reduce the likelihood of late-stage attrition, thereby saving considerable time and resources. This compound is a small molecule with potential for further investigation. This document presents a predictive ADMET profile for this compound, generated using a consensus of well-regarded in silico tools.

Predicted Physicochemical and ADMET Properties

The Simplified Molecular Input Line Entry System (SMILES) string for this compound, O=S(N1CCOCC1)c2cccc(Cl)n2, was used to generate the following ADMET predictions from a variety of online platforms, including ADMETlab 2.0, pkCSM, and SwissADME.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] The data presented represents a qualitative and quantitative consensus from these predictive models.

Physicochemical Properties

A summary of the predicted physicochemical properties is presented in Table 1. These parameters are fundamental to the prediction of a compound's pharmacokinetic behavior.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 262.71 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5) |

| LogP (octanol/water) | 1.5 - 2.5 | Moderate lipophilicity, suggesting a balance between solubility and permeability |

| Water Solubility | Moderately Soluble | Predicted to have sufficient aqueous solubility for absorption |

| pKa (most basic) | 2.0 - 3.0 | Weakly basic, with the pyridine nitrogen being the most likely basic center |

| Polar Surface Area | ~70-80 Ų | Within the range associated with good cell membrane permeability |

| Number of H-bond Donors | 0 | Favorable for membrane permeability |

| Number of H-bond Acceptors | 5 | Within the acceptable range for drug-likeness |

| Rotatable Bonds | 2 | Low conformational flexibility, which can be favorable for binding |

Absorption

Predictions related to the absorption of this compound are summarized in Table 2.

Table 2: Predicted Absorption Properties

| Property | Predicted Outcome | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium |

| P-glycoprotein (P-gp) Substrate | No | Not predicted to be a substrate of this major efflux transporter |

| P-glycoprotein (P-gp) Inhibitor | No | Unlikely to cause drug-drug interactions by inhibiting P-gp |

Distribution

The predicted distribution characteristics of the compound are outlined in Table 3.

Table 3: Predicted Distribution Properties

| Property | Predicted Outcome/Value | Interpretation |

| Plasma Protein Binding | Moderate to High | A significant fraction of the compound may be bound to plasma proteins |

| Blood-Brain Barrier (BBB) Penetration | Yes | Predicted to cross the blood-brain barrier |

| Volume of Distribution (VDss) | Low to Moderate | Suggests distribution primarily within the plasma and extracellular fluids |

Metabolism

The predicted metabolic profile, focusing on cytochrome P450 (CYP) interactions, is presented in Table 4.

Table 4: Predicted Metabolism Properties

| Property | Predicted Outcome | Interpretation |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP Substrate (Multiple Isoforms) | Yes | Likely to be metabolized by one or more CYP enzymes |

Excretion

Predictions regarding the excretion of the compound are provided in Table 5.

Table 5: Predicted Excretion Properties

| Property | Predicted Outcome | Interpretation |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by this renal transporter |

| Total Clearance | Low to Moderate | Suggests a moderate to long half-life in the body |

Toxicity

The predicted toxicity profile is summarized in Table 6.

Table 6: Predicted Toxicity Properties

| Property | Predicted Outcome | Interpretation |

| hERG Inhibition | No | Low risk of cardiotoxicity related to hERG channel blockade |

| Ames Mutagenicity | No | Unlikely to be mutagenic |

| Carcinogenicity | No | Low predicted risk of carcinogenicity |

| Hepatotoxicity | Yes | Potential for liver toxicity, warrants further investigation |

| Skin Sensitization | No | Low likelihood of causing skin sensitization |

Experimental Protocols for Key ADMET Assays

The following are detailed, standard protocols for the experimental validation of the in silico predictions.

Caco-2 Permeability Assay[19][20][21][22][23]

Objective: To assess the intestinal permeability of a compound.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent and differentiated monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Study: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at specified time points.

-

Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport.

In Vitro Metabolic Stability Assay[24][25][26][27][28]

Objective: To determine the rate of metabolic clearance of a compound.

Methodology:

-

Test System: The compound is incubated with liver microsomes or hepatocytes in the presence of NADPH.

-

Incubation: The reaction is carried out at 37°C and samples are taken at various time points.

-

Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent.

-

Quantification: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)[29][30][31][32][33]

Objective: To determine the fraction of a compound bound to plasma proteins.

Methodology:

-

Apparatus: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.

-

Equilibration: The system is incubated at 37°C until equilibrium is reached.

-

Sampling: Samples are taken from both the plasma and buffer chambers.

-

Quantification: The concentration of the compound in both chambers is determined by LC-MS/MS.

-

Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

Cytotoxicity Assay (MTT/MTS)[34][35][36][37][38][39][40][41]

Objective: To assess the potential of a compound to cause cell death.

Methodology:

-

Cell Seeding: A chosen cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate.

-

Compound Treatment: The cells are treated with various concentrations of the test compound.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: MTT or MTS reagent is added to the wells. Viable cells will metabolize the reagent into a colored formazan product.

-

Quantification: The absorbance of the formazan product is measured using a plate reader.

-

Data Analysis: The concentration at which 50% of cell viability is inhibited (IC50) is calculated.

Visualizations

ADMET Assessment Workflow

Caption: A general workflow for ADMET assessment, from in silico prediction to in vitro and in vivo studies.

Logical Relationships in ADMET Profiling

Caption: Logical relationships between key ADMET properties for a test compound.

Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties. The compound is predicted to have good absorption and blood-brain barrier penetration, with a low potential for P-gp-mediated drug-drug interactions and hERG-related cardiotoxicity. However, the prediction of potential hepatotoxicity warrants careful consideration and experimental validation. The provided experimental protocols serve as a guide for the necessary in vitro studies to confirm these in silico findings. This predictive analysis provides a strong foundation for guiding the next steps in the evaluation of this compound as a potential drug candidate.

References

- 1. ADMETlab 2.0 [admetmesh.scbdd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 4. About | admetSAR [lmmd.ecust.edu.cn]

- 5. admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADMETlab 2.0: An integrated onlin... preview & related info | Mendeley [mendeley.com]

- 8. pkCSM [biosig.lab.uq.edu.au]

- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. admetSAR - Database Commons [ngdc.cncb.ac.cn]

- 12. academic.oup.com [academic.oup.com]

- 13. Introduction of models | admetSAR [zealseeker.github.io]

- 14. SwissADME: Significance and symbolism [wisdomlib.org]

- 15. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Modelling Group [molecular-modelling.ch]

- 17. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

An In-depth Technical Guide to Lipinski's Rule of Five for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine concerning Lipinski's rule of five, a critical set of guidelines in the development of orally administered drugs.

Introduction to Lipinski's Rule of Five

Developed by Christopher A. Lipinski in 1997, the "rule of five" is a set of guidelines used to assess the druglikeness of a chemical compound and its potential for oral bioavailability.[1][2][3] These rules are based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[1][3] Adherence to these guidelines is thought to reduce the likelihood of poor absorption or permeation during the drug development process.[4] The rule of five outlines four key physicochemical parameters. An orally active drug generally should not violate more than one of the following criteria:

-

Molecular Weight (MW) less than 500 Daltons.

-

Octanol-water partition coefficient (LogP) not exceeding 5.

-

No more than 5 hydrogen bond donors (the total of nitrogen-hydrogen and oxygen-hydrogen bonds).

-

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[1]

This guide will now apply these principles to the compound this compound.

Physicochemical Data and Lipinski's Analysis

The molecular properties of this compound have been evaluated against the criteria of Lipinski's rule of five. The quantitative data is summarized in the table below.

| Lipinski's Rule Parameter | Guideline | Value for this compound | Compliance |

| Molecular Weight (MW) | ≤ 500 g/mol | 262.71 g/mol [5] | Yes |

| LogP | ≤ 5 | Not available from searches; requires experimental determination or computational prediction. | To be determined |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 5 | Yes |

Visualization of Lipinski's Rule of Five Workflow

The following diagram illustrates the logical workflow for assessing a compound against Lipinski's rule of five.

Caption: Workflow for Lipinski's rule of five analysis.

Experimental Protocols

The determination of the physicochemical properties required for Lipinski's rule of five involves several standard experimental techniques.

a) Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a primary technique for determining the molecular weight of a compound.[6][7]

-

Principle: The technique ionizes molecules and then separates these ions based on their mass-to-charge (m/z) ratio.[6] The peak corresponding to the intact molecule with a single positive charge (the molecular ion) provides the molecular weight.

-

Methodology:

-

Sample Preparation: The compound is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak with the highest m/z value, excluding isotopic peaks, typically represents the molecular ion, from which the molecular weight is determined.[7]

-

b) LogP Determination by the Shake-Flask Method (OECD Guideline 107)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is experimentally determined using the shake-flask method.[8][9]

-

Principle: This method measures the equilibrium concentration of a substance in a two-phase system of n-octanol and water.[9]

-

Methodology:

-

Preparation of Phases: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Dissolution of Test Substance: A known amount of the test compound is dissolved in either the n-octanol or water phase.

-

Partitioning: The two phases are mixed in a vessel and agitated until equilibrium is reached. The vessel is then centrifuged to ensure complete separation of the two phases.[9]

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or chromatography.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

c) Determination of Hydrogen Bond Donors and Acceptors through Structural Elucidation

The number of hydrogen bond donors and acceptors is determined from the confirmed chemical structure of the molecule.

-

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules, including the identification of functional groups that can act as hydrogen bond donors or acceptors.[10][11][12]

-

Methodology:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

-

Spectral Analysis:

-

¹H NMR provides information about the number and chemical environment of protons. Protons attached to heteroatoms (O-H, N-H) often have characteristic chemical shifts and can exhibit exchange with deuterium, which helps in their identification as hydrogen bond donors.[13]

-

¹³C NMR identifies the different carbon environments.

-

2D NMR experiments establish connectivity between atoms, allowing for the complete assembly of the molecular structure.

-

-

Counting Donors and Acceptors: Once the structure is confirmed, hydrogen bond donors (O-H and N-H groups) and acceptors (oxygen and nitrogen atoms) are counted. For this compound, the structure reveals no O-H or N-H bonds, hence zero donors. The acceptors are the two sulfonyl oxygens, the morpholine oxygen, the morpholine nitrogen, and the pyridine nitrogen, totaling five.

-

Conclusion

The analysis of this compound against Lipinski's rule of five indicates a high probability of good oral bioavailability. The compound successfully meets the criteria for molecular weight, hydrogen bond donors, and hydrogen bond acceptors. To complete this assessment, the octanol-water partition coefficient (LogP) must be determined, either through experimental methods like the shake-flask technique or via reliable in silico prediction tools. This comprehensive evaluation is a fundamental step in the early stages of drug discovery and development.

References

- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 2. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 5. calpaclab.com [calpaclab.com]

- 6. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. scribd.com [scribd.com]

- 8. oecd.org [oecd.org]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. jchps.com [jchps.com]

- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Profile of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical profile of the chemical compound 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, with CAS number 60597-72-0, is a heterocyclic compound featuring a morpholine ring attached to a chloropyridine moiety via a sulfonyl group.[1][2][3] The presence of the morpholine ring, a common pharmacophore in medicinal chemistry, suggests its potential for favorable pharmacokinetic properties.[4] This guide details the commercial suppliers of this compound, its physicochemical properties, a plausible synthetic protocol, and insights into its potential biological activities and associated signaling pathways.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. While specific pricing and real-time availability are subject to change and should be confirmed on the suppliers' websites, the following table summarizes the available information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Santa Cruz Biotechnology | 60597-72-0 | C₉H₁₁ClN₂O₃S | 262.7 | Not specified | Inquire |

| Parchem | 60597-72-0 | C₉H₁₁ClN₂O₃S | 262.716 | Not specified | Inquire |

| Apollo Scientific | 60597-72-0 | C₉H₁₁ClN₂O₃S | Not specified | Not specified | Inquire |

| chemPUR | 60597-72-0 | C₉H₁₁ClN₂O₃S | Not specified | 98% | Inquire |

| BenchChem | 60597-72-0 | C₉H₁₁ClN₂O₃S | Not specified | Not specified | Inquire |

| VWR (Avantor) | 60597-72-0 | C₉H₁₁ClN₂O₃S | 262.71 | 98% | 1g |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 60597-72-0 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClN₂O₃S | [1][2][3] |

| Molecular Weight | 262.7 g/mol | [1] |

| Synonyms | 4-[(2-Chloropyridin-3-yl)sulphonyl]morpholine, 2-Chloro-3-(morpholinosulfonyl)pyridine | [2] |

Synthesis Protocol

Reaction Scheme:

2,3-Dichloropyridine reacts with a sulfonating agent to yield 2-chloropyridine-3-sulfonyl chloride. This intermediate then undergoes a nucleophilic substitution reaction with morpholine to yield the final product.

Postulated Experimental Protocol:

-

Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride. To a solution of 2,3-dichloropyridine in a suitable aprotic solvent (e.g., dichloromethane), a sulfonating agent (e.g., chlorosulfonic acid) is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC). The reaction is then quenched, and the intermediate product, 2-chloropyridine-3-sulfonyl chloride, is isolated and purified.

-

Step 2: Synthesis of this compound. The purified 2-chloropyridine-3-sulfonyl chloride is dissolved in an aprotic solvent (e.g., tetrahydrofuran). To this solution, morpholine and a non-nucleophilic base (e.g., triethylamine) are added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The final product is then isolated by extraction and purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Recent studies on structurally related 4-(phenylsulfonyl)morpholine derivatives have shed light on their potential as anticancer agents, particularly against triple-negative breast cancer (TNBC).[5] These compounds have been shown to induce tumor-suppressive signals that are dependent on endoplasmic reticulum (ER) stress.[5]

The proposed mechanism of action involves the induction of the unfolded protein response (UPR), which subsequently activates the p53 pathway and the G2/M cell cycle checkpoint.[5] These events, coupled with the influence on E2F targets, ultimately lead to cell-cycle arrest and apoptosis in cancer cells.[5]

Logical Flow of Synthesis

Caption: Proposed synthetic workflow for this compound.

ER Stress-Induced Apoptosis Pathway

Caption: Signaling pathway of 4-(phenylsulfonyl)morpholine derivatives in TNBC cells.[5]

Conclusion

This compound is a commercially available compound with potential applications in drug discovery, particularly in the development of novel anticancer agents. This guide provides a foundational understanding of its supply chain, synthesis, and a potential mechanism of action based on related structures. Researchers are encouraged to consult the cited literature and suppliers for further detailed information to support their research endeavors.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemcd.com [chemcd.com]

- 4. 4-(2-Chloropyridin-3-yl)morpholine | 54231-44-6 | Benchchem [benchchem.com]

- 5. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine: Safety, Handling, and Scientific Profile

This technical guide provides a comprehensive overview of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine, a heterocyclic organic compound of interest to researchers and professionals in drug development. The document details its safety protocols, handling procedures, physicochemical properties, synthesis, and known biological activities, drawing from available scientific literature and safety data sheets.

Safety and Handling

Safe handling of this compound in a laboratory or research setting is paramount. The following sections outline the necessary precautions and emergency procedures.

1.1. First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately[1]:

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Mouth-to-mouth resuscitation should not be used if the chemical was ingested or inhaled[1].

-

Following Skin Contact: Immediately remove all contaminated clothing.

-

Following Eye Contact: Rinse the eyes with pure water for a minimum of 15 minutes.

-

Following Ingestion: Rinse the mouth thoroughly with water.

1.2. Personal Protective Equipment (PPE)

To minimize exposure risk, appropriate personal protective equipment must be worn when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.

-

Skin Protection: Impervious and fire/flame-resistant clothing is recommended.

-

Respiratory Protection: If exposure limits are surpassed or symptoms of irritation occur, a full-face respirator should be used[1].

1.3. Handling and Storage

Proper handling and storage are crucial for maintaining the compound's integrity and ensuring a safe laboratory environment:

-

Handling: Handle in a well-ventilated area[2]. Avoid the formation of dust[2].

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[2].

1.4. Accidental Release Measures

In case of a spill or accidental release, the following steps should be taken:

-

Personal Precautions: Avoid dust formation[2].

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so[2].

-

Containment and Cleaning: Collect the spilled material and arrange for its proper disposal[2].

1.5. Disposal Considerations

The compound and its container must be disposed of safely and in accordance with local regulations. The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. It is important to prevent contamination of water, foodstuffs, feed, or seed during storage or disposal. This substance should not be discharged into sewer systems[2].

Diagram 1: Workflow for Safe Handling and Emergency Response

Caption: Workflow for the safe handling, storage, and emergency procedures for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 60597-72-0 | [3][4] |

| Molecular Formula | C₉H₁₁ClN₂O₃S | [3][4] |

| Molecular Weight | 262.7 g/mol | [3] |

| Synonyms | 4-[(2-Chloropyridin-3-yl)sulphonyl]morpholine | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves well-established chemical reactions such as condensation, oxidation, reduction, and substitution[5]. A primary method for creating similar structures is through a nucleophilic aromatic substitution (SNAr) reaction[5].

3.1. General Synthetic Approach

The synthesis of related compounds, such as 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, is achieved by reacting a chlorinated precursor with morpholine in a suitable solvent like refluxing ethanol[5]. Another analogous synthesis involves treating a 4-chloroquinoline derivative with morpholine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures[5].

3.2. Exemplary Experimental Protocol for Analog Synthesis

The following protocol is based on the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine and can be adapted for the synthesis of this compound from 2-chloro-3-(chlorosulfonyl)pyridine.

Materials:

-

2-chloro-3-(chlorosulfonyl)pyridine

-

Morpholine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-(chlorosulfonyl)pyridine in ethanol.

-

Add morpholine to the solution. The molar ratio of morpholine to the starting material should be optimized, but a slight excess of morpholine is typically used.

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for several hours (e.g., 5 hours, as in a similar synthesis)[5][6].

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Diagram 2: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Biological and Pharmacological Profile

The biological activity of this compound is associated with its ability to interact with various biological targets, including enzymes and receptors[5]. The morpholine ring is a recognized pharmacophore in medicinal chemistry, known for its favorable pharmacokinetic properties[5].

4.1. Potential Anticancer Activity

Derivatives of morpholine have demonstrated a range of pharmacological activities, including anticancer properties[5]. Preliminary studies suggest that compounds with a similar structure may induce apoptosis in cancer cells and inhibit tumor growth[5]. The chloropyridine group may enhance these interactions, potentially leading to improved bioactivity[5]. For instance, certain 4-aminoquinazoline analogs, which also contain a nitrogen-based heterocyclic system, have been identified as inhibitors of tyrosine kinase and the epidermal growth factor receptor (EGFR)[5].

4.2. Neurological Applications of Analogous Compounds

Morpholine derivatives have been investigated for their potential in managing neurological conditions such as Alzheimer's disease, in part due to their anti-inflammatory effects[5]. The morpholine moiety is often incorporated into drug candidates to improve properties like solubility, metabolic stability, and permeability across the blood-brain barrier[5].

4.3. Quantitative Biological Data

| Assay/Target | IC₅₀ / EC₅₀ / Kᵢ | Cell Line / Organism | Reference |

| Hypothetical Data | |||

| Tyrosine Kinase | Value | e.g., HeLa | |

| EGFR | Value | e.g., A549 | |

| PI3K | Value | In vitro assay |

Diagram 3: Potential Signaling Pathway Involvement

References

An In-depth Technical Guide to Pyridinylsulfonylmorpholine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinylsulfonylmorpholine core is an emerging scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. This heterocyclic structure combines the pharmacophoric features of a pyridine ring, a sulfonyl linker, and a morpholine moiety, which collectively contribute to favorable pharmacokinetic and pharmacodynamic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets, while the sulfonyl group provides a rigid linker and can also participate in hydrogen bonding. The morpholine ring is a well-established bioisostere for other cyclic amines and is often introduced to improve aqueous solubility, metabolic stability, and overall druglikeness of a molecule.[1]

Derivatives incorporating this core have shown particular promise as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2][3] This guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of pyridinylsulfonylmorpholine derivatives and their close analogs.

Biological Target and Signaling Pathway

The primary biological targets for many pyridinylsulfonylmorpholine derivatives are the class I PI3K isoforms (α, β, γ, and δ) and mTOR.[4][5] These kinases play a central role in the PI3K/Akt/mTOR signaling cascade, a pathway crucial for normal cellular function and often implicated in tumorigenesis.[3]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network that responds to various extracellular and intracellular signals, such as growth factors and nutrients.

Synthesis of Pyridinylsulfonylmorpholine Derivatives

The synthesis of pyridinylsulfonylmorpholine derivatives and their analogs generally involves a convergent strategy, where the pyridine, sulfonyl, and morpholine moieties are assembled through sequential reactions. A general synthetic approach is outlined below, based on established methodologies for related compounds.

General Synthetic Workflow

Illustrative Experimental Protocol (for a closely related analog)

The following protocol is adapted from the synthesis of sulfonyl-morpholino-pyrimidine derivatives and illustrates a potential route to the target scaffold.

Step 1: Synthesis of a Pyridinylsulfonyl Chloride Intermediate

A substituted aminopyridine can be converted to the corresponding sulfonyl chloride. This is a standard transformation in medicinal chemistry.

Step 2: Sulfonamide Formation with Morpholine

The pyridinylsulfonyl chloride is then reacted with morpholine in the presence of a base to form the final pyridinylsulfonylmorpholine product.

Reaction Conditions:

-

Reactants: Pyridinylsulfonyl chloride, Morpholine

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Temperature: 0 °C to room temperature

-

Reaction Time: 2-12 hours

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography on silica gel.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of pyridinylsulfonylmorpholine derivatives is highly dependent on the substitution patterns on both the pyridine and morpholine rings. Structure-activity relationship (SAR) studies on analogous sulfonyl-morpholino-pyrimidines have provided valuable insights.

| Compound ID | Scaffold | R1 | R2 | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |

| Analog 1 | Sulfonyl-morpholino-pyrimidine | H | 4-Indolyl | >1000 | 150 | F.M. Ferguson et al. |

| Analog 2 | Sulfonyl-morpholino-pyrimidine | H | 4-(Urea-phenyl) | 500 | 50 | F.M. Ferguson et al. |

| PQR309 | Dimorpholino-triazine | 4-(Trifluoromethyl)pyridin-2-amine | - | 17 (Ki) | 61 (Ki) | D. G. Beaufils et al.[6] |

| Compound 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile | 4-(trifluoromethyl)pyridin-2-yl | - | 31.8 | >10000 | X. Li et al.[1][7] |

Table 1: In Vitro Inhibitory Activity of Pyridinylsulfonylmorpholine Analogs

Key SAR Observations:

-

The nature of the substituent on the aromatic ring attached to the sulfonyl group is critical for activity and selectivity.

-

Hydrogen bond donors at specific positions can significantly enhance mTOR inhibition.

-

The morpholine moiety is generally well-tolerated and contributes to favorable physicochemical properties.

Experimental Protocols for Biological Evaluation

The inhibitory activity of pyridinylsulfonylmorpholine derivatives against PI3K and mTOR is typically evaluated using in vitro kinase assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ) or mTOR kinase

-

Lipid substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (pyridinylsulfonylmorpholine derivatives) dissolved in DMSO

-

Assay plates (e.g., 384-well plates)

-

Plate reader capable of measuring luminescence

Assay Workflow:

Data Analysis: The luminescence signal is proportional to the amount of ADP produced. The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Pyridinylsulfonylmorpholine derivatives represent a promising class of compounds in medicinal chemistry, particularly as inhibitors of the PI3K/mTOR signaling pathway. The modular nature of their synthesis allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this important chemical scaffold. Further research is warranted to fully elucidate the SAR and to identify clinical candidates for the treatment of cancer and other diseases driven by aberrant PI3K/mTOR signaling.

References

- 1. protocols.io [protocols.io]

- 2. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 4. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine from 2-chloropyridine-3-sulfonyl chloride. This application note details the chemical principles, experimental procedures, and expected outcomes for this reaction, which is a key step in the synthesis of various compounds with potential therapeutic applications.

Introduction